1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a bromophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction.
Coupling of the Bromophenyl Group: This step might involve a Suzuki coupling reaction or a similar cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one would depend on its specific biological target. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The bromophenyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the bromine atom, which might affect its biological activity.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-chlorophenyl)propan-1-one: Contains a chlorine atom instead of bromine, potentially altering its reactivity and properties.
Uniqueness
The presence of the bromine atom in 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one might confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(11-19)20-10-8-17-18-20/h1-4,8,10,13H,5-7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINKIWIQHMKOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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